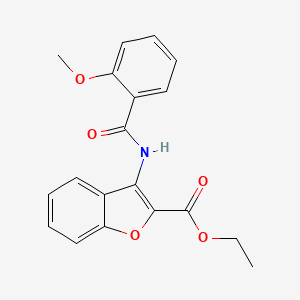
ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzamide moiety and an ethyl ester group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Esterification: Finally, the carboxylic acid group on the benzofuran ring is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Applications De Recherche Scientifique
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a benzofuran ring.
2,3-Dimethoxybenzamides: Differ in the substitution pattern on the benzene ring and the absence of the benzofuran core.
3-Acetoxy-2-methylbenzamides: Differ in the functional groups attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(12-8-4-7-11-15(12)25-17)20-18(21)13-9-5-6-10-14(13)23-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSNDNMDWNUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
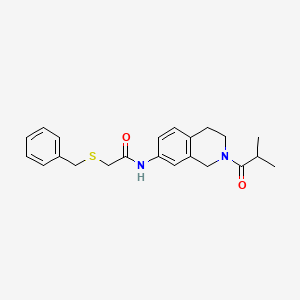
![N-(3,5-dimethoxyphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2674605.png)
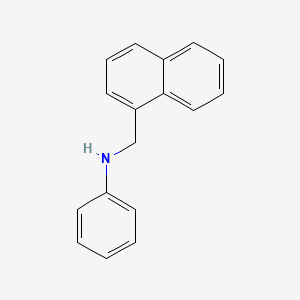
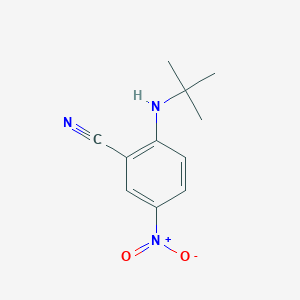
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)
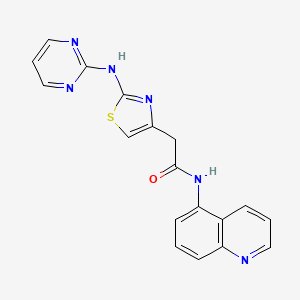
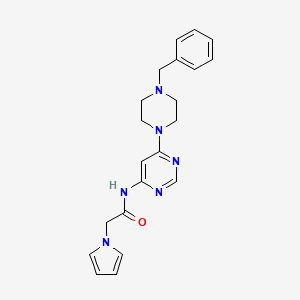
![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
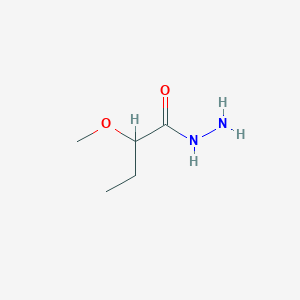
![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2674620.png)
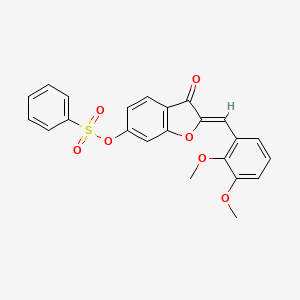
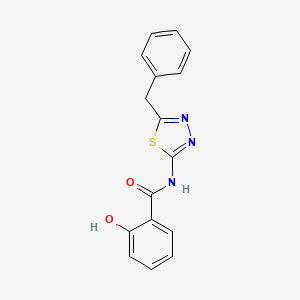
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)
